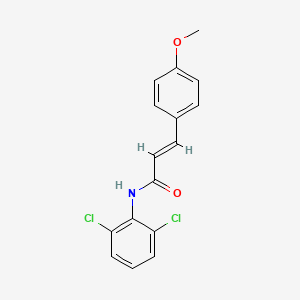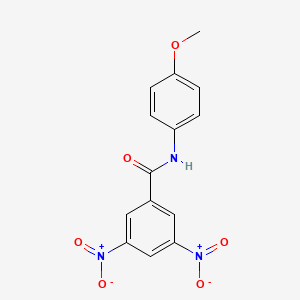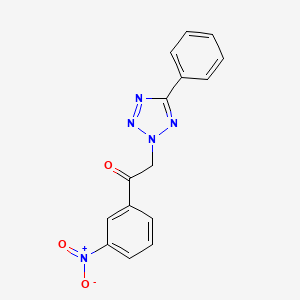
(2E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(2,6-ジクロロフェニル)-3-(4-メトキシフェニル)プロプ-2-エナミドは、アミド類に属する有機化合物です。プロプ-2-エナミド部分に二重結合を持つ共役系を持ち、2,6-ジクロロフェニル基と4-メトキシフェニル基で置換されています。このような化合物は、多くの場合、その潜在的な生物活性とさまざまな分野における応用について研究されています。
2. 製法
合成経路と反応条件
(2E)-N-(2,6-ジクロロフェニル)-3-(4-メトキシフェニル)プロプ-2-エナミドの合成は、一般的に以下の手順が含まれます。
出発物質: 2,6-ジクロロアニリンと4-メトキシベンズアルデヒド。
縮合反応: 2,6-ジクロロアニリンは、塩基の存在下で4-メトキシベンズアルデヒドと反応して、対応するシッフ塩基を形成します。
還元: シッフ塩基は次に還元されてアミンを形成します。
アミド化: アミンは、アクリロイルクロリドと反応して、最終生成物である(2E)-N-(2,6-ジクロロフェニル)-3-(4-メトキシフェニル)プロプ-2-エナミドを形成します。
工業的製造方法
工業的製造方法では、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、高収率と純度を確保するための連続フローリアクター、効率的な触媒、および精製技術の使用が含まれます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、フェノール誘導体の生成につながります。
還元: 還元反応は、プロプ-2-エナミド部分の二重結合を標的とし、それを単結合に変換します。
置換: ジクロロフェニル基は、特に塩基性条件下で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が頻繁に使用されます。
置換: 水酸化物イオン(OH-)やアミンなどの求核剤を置換反応に使用できます。
主要な生成物
酸化: フェノール誘導体。
還元: 飽和アミド。
置換: 置換ジクロロフェニル誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: 2,6-dichloroaniline and 4-methoxybenzaldehyde.
Condensation Reaction: The 2,6-dichloroaniline reacts with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced to form the amine.
Amidation: The amine is reacted with acryloyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Saturated amides.
Substitution: Substituted dichlorophenyl derivatives.
科学的研究の応用
化学
触媒: この化合物は、触媒反応において配位子として使用できます。
材料科学: 特定の特性を持つポリマーに組み込むことができます。
生物学
酵素阻害: 特定の酵素の阻害剤として使用される可能性があります。
受容体結合: 特定の生物学的受容体に対する結合親和性について研究されています。
医学
創薬: 抗炎症作用や抗癌作用などの潜在的な治療効果について調査されています。
産業
農業: 殺虫剤や除草剤として使用される可能性があります。
医薬品: より複雑な分子の合成における中間体。
作用機序
(2E)-N-(2,6-ジクロロフェニル)-3-(4-メトキシフェニル)プロプ-2-エナミドの作用機序は、特定の分子標的との相互作用を含みます。たとえば、活性部位に結合することで酵素活性を阻害したり、アゴニストまたはアンタゴニストとして作用することで受容体機能を変化させたりする可能性があります。含まれる経路には、シグナル伝達、遺伝子発現調節、代謝プロセスなどがあります。
6. 類似の化合物との比較
類似の化合物
(2E)-N-(2,6-ジクロロフェニル)-3-フェニルプロプ-2-エナミド: メトキシ基がありません。
(2E)-N-(2,6-ジクロロフェニル)-3-(4-ヒドロキシフェニル)プロプ-2-エナミド: メトキシ基の代わりにヒドロキシル基が含まれています。
独自性
(2E)-N-(2,6-ジクロロフェニル)-3-(4-メトキシフェニル)プロプ-2-エナミドにメトキシ基が存在することは、その化学反応性、生物活性、物理的性質に影響を与える可能性があり、アナログと比較してユニークなものになります。
類似化合物との比較
Similar Compounds
(2E)-N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide: Lacks the methoxy group.
(2E)-N-(2,6-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide can influence its chemical reactivity, biological activity, and physical properties, making it unique compared to its analogs.
特性
分子式 |
C16H13Cl2NO2 |
|---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
(E)-N-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-12-8-5-11(6-9-12)7-10-15(20)19-16-13(17)3-2-4-14(16)18/h2-10H,1H3,(H,19,20)/b10-7+ |
InChIキー |
FFEWLBZPJNLBLS-JXMROGBWSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC=C2Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692436.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11692449.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11692453.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide](/img/structure/B11692461.png)
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate](/img/structure/B11692464.png)
![2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide](/img/structure/B11692465.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692470.png)
![(4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692479.png)
![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)
![(4E)-3-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11692493.png)


